![molecular formula C17H18N2O4S B5361627 4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)
4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is an organic compound that contains a piperidine ring and a thienylcarbonyl group, which makes it a unique chemical structure with potential applications in various fields of research.
作用机制
4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid is metabolized in the brain to form MPP+, which selectively damages dopamine neurons in the substantia nigra. This results in a decrease in dopamine levels, leading to Parkinson's disease-like symptoms. The mechanism of action of this compound involves the inhibition of mitochondrial complex I, which leads to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in animal models, including bradykinesia, rigidity, and tremors. This compound has also been shown to decrease dopamine levels in the striatum and induce oxidative stress in the brain. In addition, this compound has been reported to induce apoptosis in neuronal cells.
实验室实验的优点和局限性
4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the pathogenesis and potential treatments for Parkinson's disease. However, this compound also has limitations, such as its toxicity and potential side effects, which require careful handling and monitoring.
未来方向
There are several future directions for the use of 4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid in scientific research. One potential direction is the development of this compound analogs with improved selectivity and potency for inducing Parkinson's disease in animal models. Another direction is the use of this compound as a tool to study the role of oxidative stress in neurodegenerative diseases. Additionally, this compound may have potential applications in the development of new treatments for Parkinson's disease.
合成方法
4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid can be synthesized using various methods, such as the reaction of 2-methylpyridine with 2-thiophenecarboxylic acid and piperidine in the presence of a catalyst. Another method involves the reaction of 2-methylpyridine with 2-thiophenecarboxylic acid chloride and piperidine in the presence of a base. Both methods have been reported to yield high purity this compound.
科学研究应用
4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. This compound has been widely studied for its potential use as a neurotoxin to induce Parkinson's disease in animal models. This has allowed researchers to study the pathogenesis and potential treatments for Parkinson's disease. This compound has also been used as a tool to study the structure and function of dopamine neurons in the brain.
属性
IUPAC Name |
4-(2-methylpyridin-3-yl)oxy-1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-13(4-2-8-18-12)23-17(16(21)22)6-9-19(10-7-17)15(20)14-5-3-11-24-14/h2-5,8,11H,6-7,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQAXCOYRXBEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2(CCN(CC2)C(=O)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)
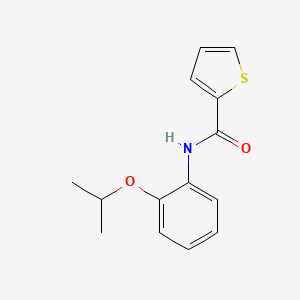
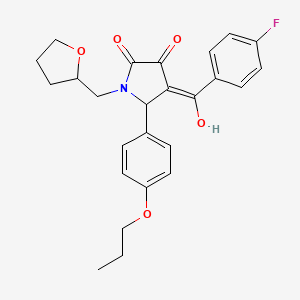
![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)
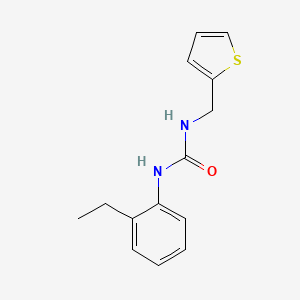
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
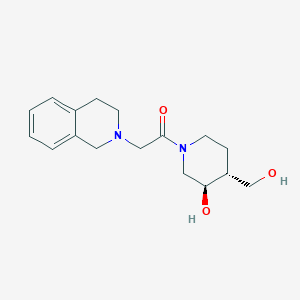
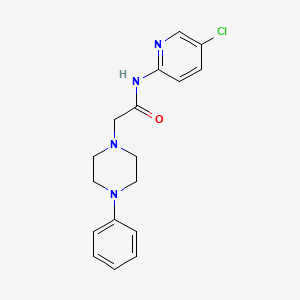
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5361636.png)